Lipophilicity (LogP) Comparison: 4-Bromo vs 5-Bromo vs 3-Bromo vs Non-Brominated vs N-Methyl Analogs
The ACD/Labs-predicted LogP for [(4-bromothiophen-2-yl)methyl](3-methoxypropyl)amine is 1.72, which is 0.12 units lower than its 5-bromo isomer (LogP 1.84) and identical to its 3-bromo isomer (LogP 1.72) . The non-brominated analog (3-methoxypropyl)(thiophen-2-ylmethyl)amine has a LogP of 1.87, while the N-methyl analog [(4-bromothiophen-2-yl)methyl](methyl)amine has a substantially higher LogP of 2.62 . The lower LogP of the target compound relative to the N-methyl and non-brominated analogs is primarily attributable to the 3-methoxypropyl chain, which introduces additional polarity while maintaining the bromine substituent for synthetic elaboration.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.72 |
| Comparator Or Baseline | 5-Bromo isomer: 1.84; 3-Bromo isomer: 1.72; Non-brominated analog: 1.87; N-Methyl analog: 2.62 |
| Quantified Difference | 0.12–0.90 LogP units lower than comparators |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00 predictions |
Why This Matters
A lower LogP often correlates with improved aqueous solubility and reduced non-specific protein binding, making the target compound a more tractable starting point for lead optimization programs requiring balanced lipophilicity.
